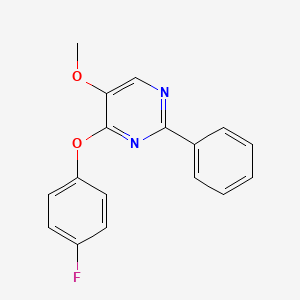

4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is a pyrimidine derivative that has a phenyl and fluorophenyl ring attached to it. FMPP has been synthesized by several methods and has shown promising results in various scientific studies.

科学的研究の応用

Synthesis and Kinase Inhibition

One area of research involves the synthesis of compounds related to "4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine" for the development of kinase inhibitors. For example, a study by Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research highlighted the potential of such compounds in inhibiting tumor growth and advancing clinical trials due to their excellent in vivo efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).

Anticancer Agents and Tubulin Inhibition

Research has also been conducted on the use of related pyrimidine compounds as anticancer agents through mechanisms such as tubulin inhibition. Zhang et al. (2007) synthesized a series of triazolopyrimidines showing potent anticancer activity by promoting tubulin polymerization in vitro. These compounds did not bind competitively with paclitaxel but inhibited the binding of vincas to tubulin, offering a unique mechanism of action against cancer (Zhang et al., 2007).

Tumor Selective Delivery and Fluoropyrimidine Carbamates

Another significant application is the development of oral fluoropyrimidine carbamates like capecitabine, which are designed for tumor-selective delivery of 5-fluorouracil. Studies have demonstrated the potential of these compounds in achieving higher concentrations of 5-fluorouracil within tumors than in plasma or normal tissues, leading to enhanced efficacy and safety profiles. This approach aims at selectively targeting tumors through a cascade of enzymatic conversions, thereby improving the therapeutic outcomes in cancer treatment (Miwa et al., 1998).

Antiviral Activity

Additionally, related pyrimidine nucleosides have been evaluated for their antiviral activity. Doong et al. (1991) investigated several 2',3'-dideoxy-3'-thiapyrimidine nucleosides for their ability to inhibit hepatitis B virus DNA replication in vitro. Compounds like 2',3'-Dideoxy-3'-thiacytidine and 5-fluoro-2',3'-dideoxy-3'-thiacytidine showed potent anti-HBV activity, suggesting their potential for the treatment of HBV infection (Doong et al., 1991).

特性

IUPAC Name |

4-(4-fluorophenoxy)-5-methoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZRRIKAKHFHMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2662398.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2662404.png)

![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B2662410.png)

![2-[(3-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)

![N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2662412.png)

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)

![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)

![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)